molecular formula C10H12ClF2N B2801681 (1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 1820570-11-3

(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B2801681
CAS No.: 1820570-11-3
M. Wt: 219.66
InChI Key: ADAKOZOQLXJQTC-HNCPQSOCSA-N
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Description

(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride: is a chemical compound with the molecular formula C₁₀H₁₁F₂N·HCl. It is a derivative of tetrahydronaphthalene with fluorine atoms at the 5 and 7 positions and an amine group at the 1 position, forming a hydrochloride salt.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with tetrahydronaphthalene as the starting material.

  • Amination: The amine group at the 1 position is introduced through nitration followed by reduction. Nitration can be performed using nitric acid and sulfuric acid, followed by reduction using hydrogenation techniques or catalytic hydrogenation.

  • Formation of Hydrochloride Salt: The final step involves converting the amine group into its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride: undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to reduce the nitro group to an amine.

  • Substitution Reactions: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like bromine or iodine.

  • Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form alkylated derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromyl chloride, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, catalytic hydrogenation.

  • Substitution: Bromine, iodine, and alkyl halides.

  • Nucleophilic Substitution: Alkyl halides and strong nucleophiles.

Major Products Formed:

  • Oxidation Products: Difluorinated naphthalene oxides.

  • Reduction Products: Difluorinated tetrahydronaphthalene amines.

  • Substitution Products: Bromo- or iodo-substituted derivatives.

  • Nucleophilic Substitution Products: Alkylated amines.

Scientific Research Applications

(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride: has various applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a fluorescent probe in biological studies due to its fluorine atoms, aiding in imaging and tracking cellular processes.

  • Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which (1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition or activation.

Molecular Targets and Pathways Involved:

  • Enzymes: Potential targets include various enzymes involved in metabolic pathways.

  • Receptors: It may interact with specific receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

  • (1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

  • 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

The uniqueness of (1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride lies in its specific stereochemistry, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N.ClH/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13;/h4-5,10H,1-3,13H2;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAKOZOQLXJQTC-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=C(C1)C(=CC(=C2)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820570-11-3
Record name (1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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